molecular formula C14H12N2O4S B5778320 N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide

N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide

Cat. No.: B5778320
M. Wt: 304.32 g/mol
InChI Key: DJUQJPYCGRDRGN-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide: is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical and medicinal chemistry. The structure of this compound includes a benzoxazole ring fused with a methoxybenzenesulfonamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide typically involves the reaction of 1,2-benzoxazole with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    Zonisamide: A benzoxazole derivative used as an anticonvulsant.

    Risperidone: A benzisoxazole derivative used as an antipsychotic.

    Paliperidone: Another benzisoxazole derivative with antipsychotic properties.

Uniqueness: N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zonisamide, which is primarily used for its anticonvulsant activity, this compound has broader applications in medicinal chemistry and material science. Its methoxybenzenesulfonamide moiety also differentiates it from other benzoxazole and benzisoxazole derivatives, providing unique reactivity and interaction profiles.

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-19-10-5-4-6-11(9-10)21(17,18)16-14-12-7-2-3-8-13(12)20-15-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQJPYCGRDRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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